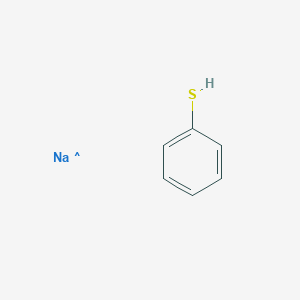

SODIUM BENZENETHIOLATE

Description

Properties

Molecular Formula |

C6H6NaS |

|---|---|

Molecular Weight |

133.17 g/mol |

InChI |

InChI=1S/C6H6S.Na/c7-6-4-2-1-3-5-6;/h1-5,7H; |

InChI Key |

BGXZJSLTGNPDDH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S.[Na] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of Sodium Benzenethiolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium benzenethiolate (B8638828), also known as sodium thiophenoxide, is a pivotal organosulfur compound with wide-ranging applications in organic synthesis and drug development. Its utility stems from the strong nucleophilicity of the thiophenolate anion, making it an excellent reagent for the formation of carbon-sulfur bonds. This technical guide provides a comprehensive overview of the physical and chemical properties of sodium benzenethiolate, detailed experimental protocols for its synthesis and key reactions, and visual representations of reaction mechanisms and experimental workflows.

Physical and Chemical Properties

This compound is a sodium salt of benzenethiol (B1682325). It is a commercially available reagent, typically as a white to off-white or faintly beige solid with a characteristic stench.[1] Due to its sensitivity to moisture and air, it should be handled under an inert atmosphere.[2]

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₅NaS | [3][4] |

| Molecular Weight | 132.16 g/mol | [1][4][5] |

| CAS Number | 930-69-8 | [3][4] |

| Appearance | White to light yellow or beige powder/crystal | [5][6][7] |

| Melting Point | >300 °C | [3][8] |

| Boiling Point | 169.1 °C at 760 mmHg (Decomposes) | [3] |

| Density | 1.079 g/cm³ | [3] |

| Flash Point | 50.6 °C | [3][8] |

| Solubility | Soluble in water.[2][6][9] Varies in organic solvents depending on polarity.[10] | - |

| pKa (of conjugate acid, Benzenethiol) | 6.6 (in water at 25 °C) | [11] |

Synthesis and Characterization

Synthesis of this compound

This compound is typically prepared by the deprotonation of benzenethiol with a suitable base, such as sodium hydroxide (B78521) or sodium metal.

Experimental Protocol: Preparation from Benzenethiol and Sodium Hydroxide

-

Reagents and Equipment:

-

Benzenethiol (Thiophenol)

-

Sodium hydroxide (NaOH)

-

Water (deionized)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

-

Procedure:

-

In a round-bottom flask, dissolve a specific molar amount of sodium hydroxide in ice-cold deionized water with stirring.

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of benzenethiol to the cold NaOH solution while stirring continuously. The reaction is exothermic.

-

Continue stirring for 20-30 minutes at 0 °C to ensure the complete formation of the this compound salt.

-

The resulting aqueous solution of this compound can be used directly in subsequent reactions or the solid can be isolated by removal of water under reduced pressure.

-

Characterization

The successful synthesis of this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the benzenethiolate anion. The proton NMR spectrum will show characteristic peaks for the aromatic protons, and the carbon NMR will show signals for the aromatic carbons.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present. The absence of the S-H stretching band (typically around 2550 cm⁻¹) from benzenethiol and the presence of characteristic aromatic C-H and C-C stretching vibrations will indicate the formation of the thiolate.

Chemical Reactivity and Applications

The primary utility of this compound in organic synthesis lies in its role as a potent nucleophile. The thiophenoxide anion readily participates in nucleophilic substitution reactions to form thioethers (sulfides).

Nucleophilic Substitution (Sₙ2) Reactions

This compound is an excellent nucleophile for Sₙ2 reactions with primary and secondary alkyl halides. The reaction proceeds with inversion of stereochemistry at the carbon center.

Experimental Protocol: Synthesis of an Alkyl Phenyl Thioether

-

Reagents and Equipment:

-

This compound

-

Alkyl halide (e.g., 1-bromobutane)

-

Anhydrous solvent (e.g., Dimethylformamide - DMF, or Tetrahydrofuran - THF)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent.

-

To this solution, add the alkyl halide dropwise at room temperature with vigorous stirring.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to reflux.

-

Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

-

Caption: Sₙ2 reaction mechanism of this compound with an alkyl halide.

Nucleophilic Aromatic Substitution (SₙAr) Reactions

This compound can also act as a nucleophile in SₙAr reactions, displacing a leaving group (typically a halide) from an activated aromatic ring. The aromatic ring must be substituted with at least one strong electron-withdrawing group (e.g., -NO₂) positioned ortho or para to the leaving group.

Experimental Protocol: Synthesis of a Diaryl Thioether

-

Reagents and Equipment:

-

This compound

-

Activated aryl halide (e.g., 1-fluoro-4-nitrobenzene)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound in the anhydrous solvent.

-

To this suspension, add the activated aryl halide.

-

The reaction is typically stirred at room temperature or gently heated to facilitate the reaction. Progress is monitored by TLC.

-

After completion, the reaction mixture is worked up similarly to the Sₙ2 protocol, involving quenching with water, extraction, washing, drying, and purification.

-

References

- 1. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Homocouplings of Sodium Arenesulfinates: Selective Access to Symmetric Diaryl Sulfides and Diaryl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. WO2002030883A1 - Process for the preparation of thiophenols - Google Patents [patents.google.com]

- 8. Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of benzylic thioether containing α-substituted thio compounds via carbene insertion into an S–H bond: expeditious access to a new C–S bond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. This compound | C6H5NaS | CID 4110039 - PubChem [pubchem.ncbi.nlm.nih.gov]

Sodium Benzenethiolate: A Technical Guide for Researchers

CAS Number: 930-69-8 Molecular Formula: C₆H₅NaS

This technical guide provides an in-depth overview of sodium benzenethiolate (B8638828), a versatile organosulfur compound widely utilized in organic synthesis. The document is tailored for researchers, scientists, and drug development professionals, offering comprehensive data, experimental protocols, and visualizations of key chemical processes.

Chemical and Physical Properties

Sodium benzenethiolate, also known as sodium thiophenolate, is the sodium salt of thiophenol. It is a powerful nucleophile and a key reagent for the formation of carbon-sulfur bonds.[1] Its properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 132.16 g/mol | [2] |

| Appearance | White to light yellow or faintly beige solid | [2] |

| Odor | Pungent, stench | [2] |

| Melting Point | >300 °C | |

| Solubility | Soluble in water | |

| Acidity (of parent thiol) | pKa = 6.62 (in H₂O) |

Applications in Organic Synthesis

This compound is a valuable reagent in various synthetic transformations, primarily leveraging the high nucleophilicity of the thiophenolate anion.

Nucleophilic Aromatic Substitution (SNAr)

One of the primary applications of this compound is in nucleophilic aromatic substitution (SNAr) reactions to form diaryl sulfides. In this reaction, the thiophenolate anion displaces a leaving group (typically a halide) on an aromatic ring that is activated by electron-withdrawing groups (e.g., nitro groups) at the ortho and/or para positions.

reagents [label=<

+

+

Aryl Halide (with EWG)

Sodium Benzenethiolate

];

intermediate [label=<

Resonance-Stabilized Anionic Intermediate

];

products [label=<

+

+

Diaryl Sulfide

Sodium Halide

];

reagents -> intermediate [label="Addition", fontcolor="#4285F4", color="#4285F4"]; intermediate -> products [label="Elimination", fontcolor="#EA4335", color="#EA4335"]; }

Caption: Generalized mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Demethylation of Quaternary Ammonium (B1175870) Salts

This compound is an effective reagent for the demethylation of quaternary ammonium salts, particularly N-methylated compounds. This reaction is valuable in natural product synthesis and in the modification of alkaloids. The thiophenolate anion attacks the methyl group in an SN2 fashion, leading to the formation of the corresponding tertiary amine and methyl phenyl sulfide.

Experimental Protocols

The following are representative, generalized protocols for key reactions involving this compound. Researchers should consult the primary literature for specific substrate-dependent conditions.

General Protocol for Synthesis of Diaryl Sulfides via SNAr

Materials:

-

Activated aryl halide (e.g., 1-chloro-2,4-dinitrobenzene)

-

This compound

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the activated aryl halide in the anhydrous solvent.

-

Add this compound (typically 1.0 to 1.2 equivalents) to the solution. The addition may be done portion-wise to control any exotherm.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C), monitoring the progress by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel or recrystallization.

Caption: A typical experimental workflow for the synthesis of a diaryl sulfide.

Biological Activity and Signaling Pathways

A comprehensive review of the scientific literature did not identify any specific biological signaling pathways that are directly modulated by this compound. Its primary relevance in the context of drug development is as a synthetic reagent.

However, the toxicological properties of its parent compound, thiophenol, are of note for researchers handling this substance. Thiophenol has been shown to induce oxidative stress in human red blood cells by causing the conversion of oxyhemoglobin to methemoglobin. This process can lead to an increased oxidative flux through cyclic reduction/oxidation reactions involving intracellular glutathione. At higher concentrations, this can inhibit glycolysis and the hexose (B10828440) monophosphate shunt, ultimately leading to cell lysis. This information is critical for implementing appropriate safety and handling procedures in a laboratory setting. The metabolism of benzene, a related compound, is known to be complex and can lead to toxic metabolites, but specific metabolic pathways for this compound in biological systems are not well-documented.

Safety and Handling

This compound is a corrosive and air-sensitive solid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. Due to its sensitivity to moisture and air, it is best handled under an inert atmosphere. Upon contact with acid or water, it can release foul-smelling and toxic thiophenol.

References

Unveiling the Elusive Crystal Structure of Sodium Benzenethiolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium benzenethiolate (B8638828) (PhSNa), a pivotal reagent in organic synthesis, is widely utilized for the introduction of the thiophenyl group in the development of novel chemical entities. Despite its common use and commercial availability as a crystalline solid, a definitive public record of its single-crystal X-ray diffraction data remains elusive. This technical guide consolidates the available information regarding the synthesis, properties, and reactivity of sodium benzenethiolate. In the absence of specific crystallographic data for PhSNa, this paper presents the crystal structure of a closely related alkali metal arylthiolate, lithium benzenethiolate, to provide structural insights. Furthermore, detailed experimental protocols for the synthesis and handling of this air-sensitive compound are provided, alongside a discussion of its key reaction pathways, to support its effective application in research and development.

Introduction

This compound, also known as sodium thiophenoxide, is an organosulfur compound with the chemical formula C₆H₅SNa. It is the sodium salt of thiophenol and serves as a potent nucleophile in a variety of chemical transformations.[1] Its utility spans from classical organic synthesis to the development of pharmaceuticals and materials science.[1] While it is known to be a white to off-white crystalline solid, a comprehensive understanding of its solid-state structure through single-crystal X-ray diffraction has not been publicly documented. This guide aims to bridge this knowledge gap by providing a thorough overview of its chemical and physical properties, synthesis, and reactivity, while also offering a comparative analysis with a structurally characterized analogue.

Physicochemical Properties

This compound is a hygroscopic and air-sensitive solid.[2] It is soluble in polar solvents like water and ethanol (B145695).[1] Due to its reactivity with atmospheric oxygen and moisture, it requires careful handling under inert conditions to prevent degradation.[2][3]

| Property | Value | Reference |

| Chemical Formula | C₆H₅SNa | [1] |

| Molecular Weight | 132.16 g/mol | |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | >300 °C | [4] |

| CAS Number | 930-69-8 | [1] |

Synthesis and Crystallization

Synthesis of this compound

This compound is typically prepared by the deprotonation of thiophenol with a sodium base. A common laboratory-scale synthesis involves the reaction of thiophenol with sodium hydroxide (B78521) in an aqueous or alcoholic solution.[5]

Experimental Protocol: Synthesis of this compound [5]

-

Materials: Thiophenol, Sodium Hydroxide, Ethanol (or Water).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar equivalent of sodium hydroxide in ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of thiophenol to the cooled solution with vigorous stirring.

-

The reaction is typically exothermic and proceeds to completion to form a solution or slurry of this compound.

-

The solvent can be removed under reduced pressure to yield the solid product. The product should be stored under an inert atmosphere.

-

Crystallization of Air-Sensitive Compounds

Growing single crystals of air-sensitive compounds like this compound for X-ray diffraction studies requires specialized techniques to prevent decomposition.[3]

Experimental Protocol: General Crystallization Techniques for Air-Sensitive Compounds [3]

-

Slow Evaporation in a Controlled Atmosphere:

-

Prepare a saturated solution of the compound in a suitable dry, degassed solvent inside a glovebox or Schlenk line.

-

Transfer the solution to a vial.

-

Cover the vial with a cap containing a few needle holes to allow for slow evaporation of the solvent.

-

Place this vial inside a larger, sealed container containing a desiccant or under a slow stream of inert gas.

-

-

Vapor Diffusion:

-

In an inert atmosphere, dissolve the compound in a minimal amount of a solvent in which it is soluble (solvent 1).

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed vial or jar that contains a small amount of a second solvent (solvent 2, the "anti-solvent") in which the compound is insoluble, but which is miscible with solvent 1.

-

Slow diffusion of the anti-solvent vapor into the solution of the compound will gradually decrease its solubility, promoting crystal growth.[3]

-

-

Slow Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature under an inert atmosphere.

-

Slowly cool the solution to room temperature, and then to lower temperatures (e.g., in a refrigerator or freezer). The gradual decrease in temperature will reduce the solubility and induce crystallization.

-

Crystal Structure of an Analogue: Lithium Benzenethiolate

While the crystal structure of this compound is not available, the structure of a pyridine-solvated lithium benzenethiolate, [PhSLi(NC₅H₅)]₂, has been reported. This structure provides valuable insight into the coordination environment of the benzenethiolate anion with an alkali metal. The structure reveals a dimeric unit where the lithium and sulfur atoms form a four-membered ring. Each lithium atom is also coordinated to a pyridine (B92270) molecule.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.876(2) |

| b (Å) | 10.052(2) |

| c (Å) | 11.218(2) |

| β (°) | 108.08(1) |

| V (ų) | 1058.4(4) |

| Z | 2 (dimers) |

Data for [PhSLi(NC₅H₅)]₂

Reactivity and Applications

This compound is a versatile nucleophile used in various organic reactions.

Nucleophilic Substitution Reactions

The primary application of this compound is in Sₙ2 and SₙAr reactions to form thioethers.[1] The thiophenoxide anion readily displaces leaving groups from alkyl halides and activated aryl halides.

Other Applications

This compound is also used in:

-

The synthesis of dyes and pharmaceuticals.[1]

-

As a corrosion inhibitor.[1]

-

In the preparation of metal-thiolate complexes.

Handling and Safety

This compound is a corrosive substance that can cause severe skin burns and eye damage.[2] It is also harmful if inhaled or swallowed.[2] Due to its air and moisture sensitivity, it should be handled in a well-ventilated area, preferably in a glovebox or under an inert atmosphere.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[2]

Conclusion

This compound remains a cornerstone reagent in synthetic chemistry. While a definitive crystal structure is not publicly available, this guide provides researchers with a comprehensive overview of its known properties, synthesis, and reactivity. The included experimental protocols for synthesis and handling, along with insights from the crystal structure of a lithium analogue, offer a practical resource for the safe and effective use of this important compound in scientific research and drug development. Further investigation into the single-crystal structure of this compound is warranted to fully elucidate its solid-state properties.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Sodium Benzenethiolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for sodium benzenethiolate (B8638828) (also known as sodium thiophenolate). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Introduction

Sodium benzenethiolate (C₆H₅SNa) is a versatile organosulfur compound widely employed in organic synthesis. Accurate characterization of this reagent is crucial for ensuring reaction success and product purity. NMR spectroscopy is a powerful analytical technique for elucidating the structure and purity of chemical compounds. This guide presents a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, including tabulated spectral data and the experimental protocols for data acquisition.

Molecular Structure and NMR Assignments

The structure of this compound consists of a sodium cation (Na⁺) and a benzenethiolate anion (C₆H₅S⁻). The anion possesses a phenyl ring with a negatively charged sulfur atom attached. Due to the symmetry of the phenyl ring, there are three distinct types of protons and four unique carbon environments, which give rise to characteristic signals in the ¹H and ¹³C NMR spectra, respectively.

Diagram of this compound Structure and Atom Numbering

Caption: Structure of this compound with atom numbering for NMR signal assignment.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) exhibits signals corresponding to the ortho, meta, and para protons of the phenyl ring.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| H-2, H-6 (ortho) | 7.20 - 7.15 | m | - | 2H |

| H-3, H-5 (meta) | 6.95 - 6.90 | m | - | 2H |

| H-4 (para) | 6.75 - 6.70 | m | - | 1H |

Note: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm. The multiplicity is reported as 'm' (multiplet) due to complex coupling patterns.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound in DMSO-d₆ shows four distinct signals for the carbon atoms of the aromatic ring.[1]

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-1 (ipso) | 148.5 |

| C-2, C-6 (ortho) | 129.0 |

| C-3, C-5 (meta) | 125.5 |

| C-4 (para) | 122.0 |

Note: The chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

Experimental Protocol

The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

References

In-Depth Technical Guide: Infrared (IR) Spectroscopy of Sodium Benzenethiolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of sodium benzenethiolate (B8638828) (C₆H₅SNa). It details the characteristic vibrational modes, presents quantitative data in a clear tabular format, and outlines the experimental protocol for obtaining an IR spectrum of this compound. This document is intended to serve as a valuable resource for researchers utilizing sodium benzenethiolate in organic synthesis, materials science, and pharmaceutical development.

Introduction to this compound and its Spectroscopic Analysis

This compound, the sodium salt of thiophenol, is a potent nucleophile and a versatile reagent in organic chemistry.[1] It is widely used for the formation of carbon-sulfur bonds in the synthesis of various organic compounds, including pharmaceuticals and materials with high refractive indices.[1][2] Infrared spectroscopy is a crucial analytical technique for the characterization of this compound. It allows for the confirmation of its formation from thiophenol by identifying the disappearance of the S-H stretching vibration and provides a distinct "fingerprint" based on the vibrations of the aromatic ring and the carbon-sulfur bond.[3]

Vibrational Mode Analysis of this compound

The infrared spectrum of this compound is dominated by the vibrational modes of the monosubstituted benzene (B151609) ring. The key difference from its parent compound, benzenethiol (B1682325), is the absence of the characteristic S-H stretching frequency. The vibrations can be categorized as C-H stretching, C-C in-ring stretching, C-H in-plane and out-of-plane bending, and C-S stretching modes.

The aromatic C-H stretching vibrations typically appear at wavenumbers slightly above 3000 cm⁻¹.[4][5] The C-C stretching vibrations within the aromatic ring give rise to a set of characteristic bands in the 1600-1400 cm⁻¹ region.[4][5] The C-H out-of-plane bending vibrations are particularly useful for confirming the monosubstitution pattern on the benzene ring and are observed in the 900-675 cm⁻¹ range.[5]

Quantitative IR Absorption Data

The following table summarizes the expected characteristic infrared absorption bands for this compound. These assignments are based on the known spectra of benzenethiol and other monosubstituted benzene derivatives, taking into account the deprotonation of the thiol group.

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Notes |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch | Typically multiple weak bands.[4][5] |

| ~1580 | Medium | Aromatic C-C In-Ring Stretch | A characteristic band for aromatic compounds.[4][6] |

| 1500-1400 | Medium-Strong | Aromatic C-C In-Ring Stretch | Often appears as two or more bands.[4][5] |

| 1100-1000 | Medium | Aromatic C-H In-Plane Bend | |

| ~740 | Strong | Aromatic C-H Out-of-Plane Bend | Strong band indicative of monosubstitution. |

| ~690 | Strong | Aromatic C-H Out-of-Plane Bend | Strong band indicative of monosubstitution. |

| 2600-2550 | Absent | S-H Stretch | This peak is present in the precursor, benzenethiol, but absent in this compound.[7] |

Experimental Protocols

Accurate and reproducible IR spectra are contingent on proper sample preparation and instrument operation. This compound is a solid that is sensitive to moisture and air.[1][8]

Sample Preparation: Nujol Mull

The Nujol mull technique is a common and effective method for preparing solid samples for IR spectroscopy.[9]

Materials:

-

This compound (solid)

-

Nujol (mineral oil)

-

Agate mortar and pestle

-

Potassium bromide (KBr) or Sodium Chloride (NaCl) salt plates

-

Spatula

Procedure:

-

Place a small amount (2-5 mg) of solid this compound into a clean, dry agate mortar.

-

Grind the solid to a very fine powder. The particle size should be smaller than the wavelength of the incident infrared radiation to minimize scattering.[9]

-

Add one to two drops of Nujol to the ground powder.

-

Continue grinding the mixture until a uniform, translucent paste (mull) is formed.[10]

-

Using a spatula, transfer a small amount of the mull onto one KBr salt plate.

-

Place the second KBr plate on top of the first and gently press them together to create a thin, uniform film of the sample between the plates.[10]

-

Ensure there are no air bubbles in the sample film.

-

Place the assembled salt plates into the sample holder of the IR spectrometer.

Note: Nujol itself has strong C-H stretching and bending absorptions around 2925, 2855, 1460, and 1375 cm⁻¹. These will be present in the spectrum and should be mentally subtracted or noted during analysis.

Spectrometer Operation and Data Acquisition

Procedure:

-

Ensure the spectrometer's sample chamber is clean and dry.

-

Perform a background scan with the empty sample holder to account for atmospheric CO₂ and water vapor.

-

Place the sample holder with the prepared Nujol mull into the spectrometer's beam path.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). A common setting is to co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

Process the resulting spectrum by performing a background subtraction.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for obtaining and analyzing the IR spectrum of this compound.

Caption: Workflow for IR analysis of this compound.

Conclusion

The infrared spectrum of this compound is a powerful tool for its identification and characterization. The key spectral features include the aromatic C-H and C-C vibrations and, most notably, the absence of the S-H stretch that is characteristic of its precursor, thiophenol. By following the detailed experimental protocols outlined in this guide, researchers can obtain high-quality, reproducible IR spectra to confirm the identity and purity of this compound for its application in various scientific and industrial fields.

References

- 1. CAS 930-69-8: Sodium thiophenolate | CymitQuimica [cymitquimica.com]

- 2. Sodium Thiophenolate Initiated Polymerization of Methacrylate with Sulfur (S8): High-Refractive-Index and -Transparency Polymers for Lithography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. arxiv.org [arxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C6H5NaS | CID 4110039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Solubility of Sodium Benzenethiolate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Properties of Sodium Benzenethiolate (B8638828)

Sodium benzenethiolate (also known as sodium thiophenoxide) is an organosulfur compound with the chemical formula C₆H₅SNa. It presents as a white to light yellow solid and is recognized for its strong nucleophilic character, making it a valuable tool in the formation of carbon-sulfur bonds.[1][2] The compound is sensitive to moisture and air.[3]

Qualitative Solubility of this compound

The solubility of this compound is dictated by the principle of "like dissolves like," where polar solvents are more likely to dissolve ionic compounds.[4] As a sodium salt, it exhibits solubility in polar solvents. The following table summarizes its qualitative solubility in various common organic solvents based on available data.

| Solvent Classification | Solvent Name | Qualitative Solubility | Reference |

| Protic Solvents | Water | Soluble | [1][3][5] |

| Ethanol | Soluble | [6] | |

| Methanol | Slightly Soluble | [7] | |

| Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [7] |

| Benzene | Soluble | [6] | |

| Diethyl Ether | Soluble | [6] |

Note: The terms "soluble" and "slightly soluble" are qualitative and can vary with temperature and the specific grade of the solvent and solute. For precise applications, experimental determination of solubility is recommended.

Experimental Protocols

Determination of Qualitative and Quantitative Solubility of a Solid in an Organic Solvent

The following protocol outlines a standard laboratory procedure to determine the solubility of a solid compound, such as this compound, in an organic solvent. This method can be adapted for both qualitative assessment and quantitative measurement.

Objective: To determine the solubility of a solid in a given organic solvent at a specific temperature.

Materials:

-

Solid compound (e.g., this compound)

-

Anhydrous organic solvent of interest

-

Analytical balance

-

Vials or test tubes with secure caps

-

Magnetic stirrer and stir bars or a vortex mixer

-

Constant temperature bath or heating block

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Glassware for dilutions (volumetric flasks, pipettes)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid solute to a known volume of the solvent in a vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.[8]

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature.

-

Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis (for quantitative determination):

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known volume of the clear filtrate to the evaporating dish.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or under a gentle stream of inert gas) until the dissolved solid is left as a residue.

-

Weigh the evaporating dish with the residue.

-

The mass of the dissolved solid is the difference between the final and initial weights of the evaporating dish.[8]

-

Calculate the solubility in terms of g/100 mL or other desired units.

-

-

Instrumental Analysis (for quantitative determination):

-

Accurately dilute the clear filtrate with a known volume of the solvent to a concentration that falls within the linear range of the analytical instrument.

-

Prepare a series of standard solutions of the solute with known concentrations.

-

Measure the response (e.g., absorbance for UV-Vis, peak area for HPLC) of the standard solutions and the diluted sample.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated solution.

-

Safety Precautions:

-

Handle this compound and organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Be aware of the flammability and toxicity of the organic solvents used.

Visualization of a Key Reaction Pathway

This compound is a potent nucleophile widely used in nucleophilic substitution reactions to form thioethers. A classic example is the Williamson ether synthesis-like reaction with an alkyl halide.

Caption: Nucleophilic substitution reaction with this compound.

References

Synthesis and Preparation of Sodium Benzenethiolate from Thiophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and preparation of sodium benzenethiolate (B8638828) from thiophenol. The described methodology is a straightforward and efficient acid-base reaction, providing a foundational route to a versatile nucleophilic reagent widely used in organic synthesis. This document provides detailed experimental protocols, quantitative data, and a logical workflow for the synthesis process.

Introduction

Sodium benzenethiolate, also known as sodium thiophenolate, is an organosulfur compound with the formula C₆H₅SNa. It is a highly nucleophilic reagent due to the presence of the thiolate anion, making it a valuable tool in the formation of carbon-sulfur bonds. Its applications span various domains of chemical synthesis, including the preparation of pharmaceuticals, agrochemicals, and materials science precursors. The synthesis from thiophenol is the most common and direct route to this important chemical intermediate.

The underlying principle of this synthesis is the deprotonation of the weakly acidic thiol group of thiophenol by a strong base, such as sodium hydroxide (B78521). Thiophenol is significantly more acidic than its alcohol analog, phenol, facilitating a complete and rapid reaction with common bases.[1][2]

Reaction Scheme and Mechanism

The reaction proceeds via a simple acid-base neutralization:

C₆H₅SH + NaOH → C₆H₅SNa + H₂O

Thiophenol reacts with sodium hydroxide to yield this compound and water. The reaction is typically performed in an aqueous or alcoholic solvent and is exothermic.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound based on a typical laboratory-scale preparation.

| Parameter | Value | Reference |

| Reactants | ||

| Thiophenol (C₆H₅SH) | 11.0 g (0.100 mole) | [1] |

| Sodium Hydroxide (NaOH) | 4.0 g (0.100 mole) | [1] |

| Water (H₂O) | 25 mL | [1] |

| Product | ||

| This compound (C₆H₅SNa) - Theoretical Yield | 13.22 g (0.100 mole) | Calculated |

| Reaction Conditions | ||

| Temperature | 0-5 °C (ice-cold) | [1] |

| Reaction Time | Typically rapid, completion upon mixing | Inferred |

| Expected Yield | ~ Quantitative | Inferred |

Experimental Protocol

This protocol is adapted from a well-established procedure for the in situ generation of this compound.[1]

Materials:

-

Thiophenol (C₆H₅SH)

-

Sodium hydroxide (NaOH) pellets or solution

-

Distilled water

-

Ice bath

-

Reaction vessel (e.g., a round-bottom flask or beaker)

-

Magnetic stirrer and stir bar

Procedure:

-

Preparation of the Sodium Hydroxide Solution: In a suitable reaction vessel, dissolve 4.0 g (0.100 mole) of sodium hydroxide in 25 mL of distilled water.

-

Cooling: Place the reaction vessel in an ice bath and stir the sodium hydroxide solution until it is ice-cold (0-5 °C).

-

Addition of Thiophenol: Slowly add 11.0 g (10.2 mL, 0.100 mole) of thiophenol to the cold, stirred sodium hydroxide solution. The addition should be done dropwise or in small portions to control the exothermic reaction.

-

Reaction: Continue stirring the mixture in the ice bath for a short period (e.g., 15-30 minutes) to ensure the reaction goes to completion. The resulting aqueous solution of this compound is then ready for use in subsequent synthetic steps.

Note: this compound is often used immediately in the same reaction vessel (in situ) for further reactions, such as alkylation.[1] If isolation of the solid salt is required, it can be achieved by removal of the solvent under reduced pressure, although the aqueous solution is more commonly used directly.

Logical Workflow

The synthesis of this compound from thiophenol follows a simple and linear workflow, as illustrated in the diagram below.

Caption: Workflow for the synthesis of this compound.

Safety Considerations

-

Thiophenol: Thiophenol has a strong, unpleasant odor and is toxic. It should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium Hydroxide: Sodium hydroxide is corrosive and can cause severe burns. Handle with care and wear appropriate PPE.

-

Exothermic Reaction: The reaction between thiophenol and sodium hydroxide is exothermic. Slow addition of thiophenol to a cooled solution of sodium hydroxide is crucial to control the temperature.

Conclusion

The synthesis of this compound from thiophenol and sodium hydroxide is a fundamental and highly efficient acid-base reaction. The procedure is straightforward, scalable, and provides a nearly quantitative yield of the desired product in solution. This technical guide provides researchers and professionals with the necessary information for the successful preparation and application of this important synthetic intermediate.

References

Key safety precautions for handling sodium benzenethiolate

An In-depth Technical Guide to the Safe Handling of Sodium Benzenethiolate (B8638828)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety precautions and detailed protocols for the handling of sodium benzenethiolate (also known as sodium thiophenolate), a reactive organosulfur compound frequently utilized in organic synthesis. Due to its hazardous nature, strict adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Quantitative Safety Data

This compound is a corrosive solid that can cause severe skin burns and eye damage.[1] It is also air and moisture sensitive.[2] Inhalation may lead to chemical pneumonitis and pulmonary edema.[1][3] The compound is typically a faintly beige solid with a strong, unpleasant odor.[3]

| Property | Value | Source(s) |

| GHS Hazard Statements | H314: Causes severe skin burns and eye damage | [1] |

| Molecular Formula | C₆H₅NaS | [4] |

| Molecular Weight | 132.16 g/mol | [5] |

| Appearance | Faintly beige solid with a stench | [3] |

| Melting Point | >300 °C | [4] |

| Flash Point | 50.6 °C | [4] |

| Permissible Exposure Limits (PEL) | Not established | [2] |

| TWA | Not established | [2] |

| LD50 (Oral, Rat) | No data available | |

| LC50 (Inhalation) | No data available | |

| Lower/Upper Explosion Limit | No data available | [4] |

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling this compound. This includes:

-

Eye and Face Protection: Chemical safety goggles conforming to EN166 or NIOSH standards are required. A face shield should also be worn.[2][4]

-

Skin Protection: A flame-resistant lab coat, fully buttoned, is essential.[2] Chemical-resistant gloves (e.g., nitrile, double-gloved) must be worn.[2] Ensure gloves are inspected before use and disposed of properly after handling.

-

Respiratory Protection: All work with this compound solid should be conducted in a certified chemical fume hood.[2] If there is a risk of dust formation, a NIOSH-approved respirator with an appropriate cartridge should be used.[2]

Safe Handling and Storage

Due to its reactivity, specific procedures must be followed for the safe handling and storage of this compound:

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2] An eyewash station and safety shower must be readily accessible.

-

Handling: Avoid the formation of dust and aerosols.[4] Do not breathe dust, fumes, or vapors.[4] Prevent contact with skin, eyes, and clothing.[2] After handling, wash hands and any exposed skin thoroughly.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[2] It is crucial to store this compound under an inert atmosphere (e.g., argon or nitrogen) as it is sensitive to air and moisture.[2] Keep it away from incompatible materials such as strong oxidizing agents.[2]

Spill and Emergency Procedures

In the event of a spill or exposure, the following procedures should be enacted immediately:

-

Spill Response:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE, including respiratory protection.

-

For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

-

Do not allow the spilled material to enter drains.

-

-

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]

-

Skin: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]

-

Experimental Protocol: Preparation of Aqueous this compound

The following protocol is adapted from a procedure published in Organic Syntheses and describes the in-situ preparation of aqueous this compound for use in a subsequent reaction.

Materials:

-

Benzenethiol (B1682325) (Thiophenol)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Ice bath

-

Two-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Addition funnel

Procedure:

-

Prepare a solution of sodium hydroxide by dissolving 4.0 g of NaOH in 25 mL of deionized water in a beaker. Allow the solution to cool.

-

Transfer the cooled sodium hydroxide solution to a two-necked round-bottom flask equipped with a magnetic stir bar and an addition funnel.

-

Place the flask in an ice bath and begin stirring.

-

Slowly add 11.0 g (10.2 mL, 0.100 mole) of benzenethiol to the cold, stirring sodium hydroxide solution from the addition funnel.

-

After the addition is complete, continue to stir the mixture in the ice bath for an additional 10-15 minutes to ensure the complete formation of this compound.

-

The resulting aqueous solution of this compound is then ready for use in the subsequent synthetic step.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: A workflow for the safe handling of this compound.

This guide is intended to provide a comprehensive overview of the key safety precautions for handling this compound. It is not a substitute for a thorough understanding of the Safety Data Sheet (SDS) and site-specific Standard Operating Procedures (SOPs). Always consult these documents and your institution's safety officer before working with this hazardous chemical.

References

- 1. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 2. fishersci.com [fishersci.com]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | C6H5NaS | CID 4110039 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sodium Benzenethiolate and its Synonyms for Researchers and Drug Development Professionals

An authoritative overview of sodium benzenethiolate (B8638828), its alternative names such as sodium thiophenoxide, and its critical applications in organic synthesis and drug discovery. This guide provides detailed experimental protocols, quantitative data, and visual workflows to support researchers in advancing their scientific endeavors.

Sodium benzenethiolate, a versatile and potent nucleophile, serves as a cornerstone reagent in the synthesis of a wide array of organic compounds, particularly in the development of novel pharmaceutical agents. This document offers a comprehensive technical examination of its chemical properties, synonyms, and significant applications, with a focus on providing actionable insights and methodologies for laboratory professionals.

Nomenclature and Identification

Clarity in chemical nomenclature is paramount for reproducible research. This compound is known by several synonyms in scientific literature and chemical supplier catalogs. Establishing a clear understanding of these names is the first step in harnessing its synthetic potential.

| Primary Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight |

| This compound | Sodium thiophenoxide, Benzenethiol sodium salt, Sodium phenylthiolate, Sodium thiophenylate, Sodium phenylsulfide, Sodium phenylmercaptide, Thiophenyl sodium salt[1][2] | 930-69-8[1] | C₆H₅NaS[1] | 132.16 g/mol [1] |

Core Applications in Organic Synthesis

The reactivity of the thiophenoxide anion makes this compound an indispensable tool for the formation of carbon-sulfur bonds, a key structural motif in many biologically active molecules. Its primary applications lie in nucleophilic aromatic substitution (SNAr) reactions and as a powerful demethylating agent.

Nucleophilic Aromatic Substitution (SNAr) Reactions

This compound is widely employed as a nucleophile to displace leaving groups, typically halides, on electron-deficient aromatic rings. This reaction is fundamental for the synthesis of aryl sulfides, which are important intermediates in the preparation of pharmaceuticals and agrochemicals. The presence of electron-withdrawing groups (e.g., nitro, cyano, or carbonyl groups) ortho or para to the leaving group significantly accelerates the reaction rate by stabilizing the intermediate Meisenheimer complex.[3][4]

Demethylation of Quaternary Ammonium (B1175870) Salts

In the realm of drug metabolism and analysis, as well as in the synthesis of complex alkaloids, the selective cleavage of methyl groups from quaternary ammonium salts is a critical transformation. This compound has proven to be an effective reagent for this purpose, facilitating the formation of the corresponding tertiary amine.[1][5] This process is particularly valuable in the analysis of compounds like succinylcholine (B1214915) from biological matrices.[1]

Experimental Protocols

To facilitate the practical application of this compound, the following are detailed experimental protocols for its key reactions.

Protocol 1: Synthesis of an Aryl Sulfide (B99878) via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of 2,4-dinitrophenyl phenyl sulfide from 1-chloro-2,4-dinitrobenzene (B32670) and this compound.

Materials:

-

1-Chloro-2,4-dinitrobenzene

-

This compound

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-chloro-2,4-dinitrobenzene (1.0 eq) in anhydrous DMF.

-

Add this compound (1.1 eq) to the solution in portions at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired aryl sulfide.

Quantitative Data Example:

| Reactant | Product | Yield | Reference |

| 1-Chloro-2,4-dinitrobenzene | 2,4-Dinitrophenyl phenyl sulfide | >90% | General SNAr knowledge[3][4] |

Spectroscopic Data for 2,4-Dinitrophenyl phenyl sulfide:

-

1H NMR (CDCl3, 400 MHz): δ 8.95 (d, J = 2.4 Hz, 1H), 8.35 (dd, J = 8.8, 2.4 Hz, 1H), 7.60-7.50 (m, 5H), 7.20 (d, J = 8.8 Hz, 1H).

-

13C NMR (CDCl3, 100 MHz): δ 148.5, 145.8, 141.2, 135.2, 131.5, 130.2, 129.8, 127.6, 125.4, 121.8.

-

IR (KBr, cm-1): 3100, 1590, 1520, 1340, 840, 740.

-

MS (EI, m/z): 276 (M+).

Protocol 2: Demethylation of a Quaternary Ammonium Salt

This protocol outlines a general procedure for the demethylation of a quaternary ammonium salt using this compound.

Materials:

-

Quaternary ammonium salt (e.g., N,N,N-trimethylanilinium iodide)

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

In a flask equipped with a reflux condenser and under an inert atmosphere, suspend the quaternary ammonium salt (1.0 eq) in anhydrous DMF.

-

Add this compound (2.0-3.0 eq) to the suspension.

-

Heat the reaction mixture to reflux (typically 100-150 °C) for 4-12 hours, or until TLC analysis indicates the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude tertiary amine product by column chromatography or distillation.

Quantitative Data Example:

| Substrate | Product | Yield | Reference |

| N,N,N-trimethylanilinium iodide | N,N-dimethylaniline | High | General demethylation knowledge[1][5] |

Visualizing Reaction Pathways and Workflows

To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the key reaction mechanisms and a general experimental workflow.

Conclusion

This compound and its synonyms are powerful and versatile reagents in the arsenal (B13267) of synthetic chemists, particularly those in the field of drug development. A thorough understanding of its nomenclature, reactivity, and handling, as provided in this guide, is essential for its effective and safe utilization. The detailed protocols and visual aids presented herein are intended to empower researchers to confidently apply this reagent in the synthesis of novel and impactful molecules.

References

- 1. This compound | C6H5NaS | CID 4110039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. scribd.com [scribd.com]

An In-Depth Technical Guide to the Nucleophilic Character of the Benzenethiolate Anion

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzenethiolate (B8638828) anion (C₆H₅S⁻), the conjugate base of benzenethiol (B1682325), is a potent nucleophile widely employed in organic synthesis and relevant to various biological processes. Its high nucleophilicity stems from the polarizability of the sulfur atom and the stability of the resulting thioether linkage. This guide provides a comprehensive overview of the nucleophilic character of the benzenethiolate anion, including its fundamental properties, quantitative reactivity data, and the experimental methodologies used for its characterization. Understanding the nuanced reactivity of this key nucleophile is critical for designing efficient synthetic routes and for elucidating mechanisms in chemical biology and drug development.

Core Concepts of Benzenethiolate Nucleophilicity

The nucleophilic character of the benzenethiolate anion is governed by a combination of factors, including its basicity, polarizability, and the nature of the solvent and electrophile.

Basicity and pKa

The acidity of the conjugate acid, benzenethiol (C₆H₅SH), is a key indicator of the basicity of the benzenethiolate anion. The pKa of benzenethiol is approximately 6.6 in water, making it significantly more acidic than phenols (pKa ≈ 10).[1] This lower basicity, compared to its oxygen analogue the phenoxide anion, is a consequence of the weaker H-S bond and the greater polarizability of sulfur, which helps to stabilize the negative charge of the thiolate.

Hard and Soft Acids and Bases (HSAB) Theory

According to the Hard and Soft Acids and Bases (HSAB) theory, the benzenethiolate anion is classified as a soft nucleophile . This is due to the large, polarizable nature of the sulfur atom. The HSAB principle predicts that soft nucleophiles, like benzenethiolate, will react preferentially and rapidly with soft electrophiles. Common soft electrophiles include species with larger, more polarizable atoms and lower charge densities, such as alkyl halides (R-I, R-Br), Michael acceptors, and heavy metal ions. This preference for soft-soft interactions is a guiding principle in predicting the reactivity of benzenethiolate.

Solvent Effects

The nucleophilicity of the benzenethiolate anion is significantly influenced by the solvent. In protic solvents (e.g., water, methanol), the nucleophile can be solvated through hydrogen bonding. This solvation shell stabilizes the anion, lowering its ground state energy and thus increasing the activation energy for nucleophilic attack, which in turn decreases the reaction rate.

In contrast, polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) do not effectively solvate anions. This leaves the benzenethiolate anion "naked" and more reactive, leading to significantly enhanced nucleophilicity and faster reaction rates. The choice of solvent is therefore a critical parameter for controlling the reactivity of benzenethiolate in synthetic applications.

Quantitative Analysis of Nucleophilicity

The nucleophilicity of the benzenethiolate anion has been quantified using various scales, which allow for direct comparison with other nucleophiles.

Nucleophilicity Parameters

Several quantitative scales have been developed to rank the reactivity of nucleophiles. Two of the most prominent are the Swain-Scott and Mayr's nucleophilicity scales.

-

Ritchie N+ Parameter: The Ritchie equation provides a measure of nucleophilicity (N+) based on the rate of reaction with a standard set of electrophiles. The benzenethiolate anion has a high N+ value, indicating its strong nucleophilic character. For instance, in methanol, the thiophenol anion has a Ritchie N+ value of 10.7.[2]

-

Mayr's Nucleophilicity Scale: This comprehensive scale characterizes nucleophiles by two parameters: the nucleophilicity parameter (N) and the sensitivity parameter (s). These parameters can be used in the equation log k = s(N + E) to predict rate constants for reactions with a wide range of electrophiles (characterized by the electrophilicity parameter E). The benzenethiolate anion is expected to have a high N value in this scale.

Tabulated Quantitative Data

The following tables summarize key quantitative data related to the nucleophilic character of the benzenethiolate anion.

Table 1: Physicochemical Properties of Benzenethiol and Benzenethiolate

| Property | Value | Reference |

| pKa of Benzenethiol | 6.6 (in water at 25°C) | [1] |

| Ritchie N+ (Methanol) | 10.7 | [2] |

Table 2: Relative Nucleophilicity in Protic Solvents (Methanol)

| Nucleophile | Relative Rate (k_rel) | Classification |

| Benzenethiolate (RS⁻) | High | Very Good |

| Iodide (I⁻) | High | Very Good |

| Hydrosulfide (HS⁻) | High | Very Good |

| Cyanide (CN⁻) | Good | Good |

| Azide (N₃⁻) | Good | Good |

| Bromide (Br⁻) | Good | Good |

| Hydroxide (OH⁻) | Good | Good |

| Chloride (Cl⁻) | Fair | Fair |

| Ammonia (NH₃) | Fair | Fair |

| Acetate (CH₃COO⁻) | Fair | Fair |

| Water (H₂O) | Weak | Weak |

| Methanol (CH₃OH) | Weak | Weak |

Note: This table provides a qualitative and relative comparison. Actual rate constants will vary with the specific electrophile and reaction conditions.

Experimental Protocols for Characterizing Nucleophilicity

The quantitative determination of nucleophilicity relies on precise kinetic measurements. The following sections detail the methodologies for key experiments.

Kinetic Studies using UV-Vis Spectroscopy

Objective: To determine the second-order rate constant for the reaction of benzenethiolate with an electrophile that has a distinct UV-Vis chromophore.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of benzenethiol in a suitable polar aprotic solvent (e.g., acetonitrile).

-

Prepare a stock solution of a non-nucleophilic base (e.g., a hindered amine like DBU) in the same solvent to generate the benzenethiolate anion in situ.

-

Prepare a stock solution of the electrophile (e.g., a substituted 4-nitrobenzyl halide) in the same solvent. The nitro group provides a convenient chromophore for UV-Vis analysis.

-

-

Instrumentation:

-

Use a temperature-controlled UV-Vis spectrophotometer.

-

-

Experimental Procedure:

-

Equilibrate the spectrophotometer and the reactant solutions to the desired temperature (e.g., 25.0 °C).

-

In a quartz cuvette, mix the benzenethiol solution and the base solution.

-

Initiate the reaction by adding a small, known volume of the electrophile stock solution to the cuvette.

-

Immediately begin recording the absorbance at the wavelength corresponding to the maximum absorbance of the product or the disappearance of the reactant.

-

Monitor the change in absorbance over time until the reaction is complete.

-

-

Data Analysis:

-

Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc).

-

Under pseudo-first-order conditions (with a large excess of one reactant), a plot of ln([Reactant]) versus time will be linear, and the slope will be equal to -k_obs.

-

The second-order rate constant (k₂) can be determined from the pseudo-first-order rate constant (k_obs) and the concentration of the excess reactant: k₂ = k_obs / [Excess Reactant].

-

Stopped-Flow Kinetics for Fast Reactions

For reactions that are too fast to be monitored by conventional UV-Vis spectroscopy (i.e., complete within seconds), the stopped-flow technique is employed.

Methodology:

-

Instrumentation:

-

A stopped-flow apparatus coupled with a rapid-scanning UV-Vis or fluorescence detector.

-

-

Experimental Procedure:

-

Load the benzenethiolate solution (prepared as described above) into one syringe of the stopped-flow instrument.

-

Load the electrophile solution into the second syringe.

-

The instrument rapidly injects and mixes the two solutions in a small observation cell.

-

The flow is abruptly stopped, and the detector records the change in absorbance or fluorescence as a function of time, typically on a millisecond timescale.

-

-

Data Analysis:

-

The data analysis is similar to that for conventional UV-Vis kinetics, but on a much shorter timescale. The instrument's software is used to fit the kinetic data to the appropriate rate law to extract the rate constant.

-

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the study of benzenethiolate nucleophilicity.

Caption: SN2 reaction pathway of benzenethiolate with an alkyl halide.

Caption: Experimental workflow for a UV-Vis kinetic study.

References

A Technical Guide to Sodium Benzenethiolate: From Historical Discovery to Modern Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium benzenethiolate (B8638828) (C₆H₅SNa), also known as sodium thiophenolate, has a rich history intertwined with the development of organosulfur chemistry. From its foundational roots in the late 19th and early 20th centuries as a reactive nucleophile in organic synthesis to its contemporary applications as a specialized reagent in drug development and materials science, this compound has proven to be a versatile tool for chemists. This technical guide provides an in-depth exploration of the historical context of its discovery and use, detailed experimental protocols for its synthesis and key reactions, and a summary of its modern applications, with a focus on quantitative data and mechanistic understanding.

Historical Context and Discovery

The history of sodium benzenethiolate is intrinsically linked to the discovery and study of its parent compound, thiophenol. While a singular "discovery" of this compound is not prominently documented, its synthesis and use were a natural extension of the burgeoning field of organosulfur chemistry in the late 19th century.

The groundwork for the synthesis of aromatic thiols was laid by the development of reactions to form carbon-sulfur bonds on an aromatic ring. A pivotal moment in this endeavor was the publication of the Leuckart thiophenol reaction in 1890 by Rudolf Leuckart.[1][2][3] This reaction provided a reliable method to synthesize aryl thiols from diazonium salts, which were readily accessible from anilines.

The formation of this compound from thiophenol is a straightforward acid-base reaction. Thiophenol is significantly more acidic than its oxygen analog, phenol, which facilitates the easy formation of the thiophenolate anion in the presence of a base like sodium hydroxide (B78521) or sodium metal. This fundamental reactivity was well understood in the early days of organic chemistry.

Early applications of this compound in the beginning of the 20th century were primarily in the realm of fundamental organic synthesis. For instance, in 1900, it was used in reactions with electron-deficient alkynes, demonstrating its utility in what would later be recognized as a form of thiol-yne "click" chemistry.[1] These early studies established this compound as a potent sulfur nucleophile for the formation of new carbon-sulfur bonds.

Physicochemical Properties and Data

| Property | Value | Reference |

| Molecular Formula | C₆H₅NaS | |

| Molecular Weight | 132.16 g/mol | [4] |

| Appearance | White to light yellow solid | [2] |

| Melting Point | >300 °C | |

| Solubility | Soluble in water | [2] |

Key Experimental Protocols

Historical Synthesis of Thiophenol via the Leuckart Reaction

The Leuckart thiophenol reaction provides a classic route to thiophenol, the precursor to this compound. The following is a representative protocol based on the principles of the Leuckart reaction.

Materials:

-

Aniline

-

Sodium nitrite (B80452)

-

Hydrochloric acid

-

Potassium ethyl xanthate

-

Sodium hydroxide

-

Diethyl ether

-

Ice

Procedure:

-

Diazotization of Aniline: Aniline is diazotized in the standard manner using sodium nitrite and hydrochloric acid at 0-5 °C to form benzenediazonium (B1195382) chloride.

-

Formation of the Xanthate: The cold diazonium salt solution is then slowly added to a solution of potassium ethyl xanthate. This results in the formation of an aryl xanthate.

-

Hydrolysis to Thiophenol: The aryl xanthate is subsequently hydrolyzed by heating with a strong base, such as sodium hydroxide, to yield thiophenol.

-

Isolation and Purification: The resulting thiophenol can be isolated by acidification and extraction with an organic solvent like diethyl ether, followed by distillation.

Preparation of this compound

The conversion of thiophenol to its sodium salt is a straightforward acid-base neutralization.

Materials:

-

Thiophenol

-

Sodium hydroxide or sodium metal

-

Anhydrous solvent (e.g., ethanol (B145695) or diethyl ether)

Procedure:

-

Thiophenol is dissolved in an anhydrous solvent such as ethanol or diethyl ether under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.

-

An equimolar amount of a strong sodium base, such as sodium hydroxide or sodium metal, is carefully added to the solution.

-

The reaction is typically exothermic and proceeds readily to form this compound, which may precipitate from the solution depending on the solvent used.

-

The resulting this compound can be used in situ for subsequent reactions or isolated as a solid by filtration and drying under vacuum.

Modern Applications in Research and Development

In contemporary organic synthesis and drug development, this compound continues to be a valuable reagent with a range of specialized applications.

Nucleophilic Aromatic Substitution and Cross-Coupling Reactions

This compound serves as an excellent nucleophile for the introduction of the phenylthio moiety onto aromatic and heteroaromatic rings through S NAr reactions, particularly with electron-deficient aromatic halides. It is also utilized in transition metal-catalyzed cross-coupling reactions to form aryl thioethers.

Demethylating Agent

A significant application of this compound is as a nucleophilic demethylating agent for quaternary ammonium (B1175870) compounds and methyl ethers.[4] This is particularly useful in the analysis of biological samples where quaternary amines need to be converted to their tertiary amine counterparts for detection by methods such as gas chromatography-mass spectrometry.

Synthesis of Biologically Active Molecules and Materials

This compound is employed in the synthesis of a variety of complex molecules with potential biological activity and in the development of novel materials.[5] Its role as a sulfur transfer reagent allows for the construction of intricate sulfur-containing scaffolds. For instance, it has been used in the synthesis of cyclotides, which are microproteins with potential therapeutic applications.[5] In materials science, it has been utilized as an initiator in polymerization reactions to create high-refractive-index polymers.[6]

Conclusion

From its origins in the foundational era of organic sulfur chemistry to its present-day utility in sophisticated synthetic transformations, this compound has remained a relevant and powerful tool for chemists. Its straightforward preparation, coupled with the high nucleophilicity of the thiophenolate anion, ensures its continued application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its historical context, fundamental reactivity, and modern applications is essential for researchers and professionals in the chemical sciences.

References

- 1. daneshyari.com [daneshyari.com]

- 2. CAS 930-69-8: Sodium thiophenolate | CymitQuimica [cymitquimica.com]

- 3. Cas 930-69-8,SODIUM THIOPHENOXIDE | lookchem [lookchem.com]

- 4. This compound | C6H5NaS | CID 4110039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sodium thiophenolate technical grade, 90 930-69-8 [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Theoretical Calculation of Sodium Benzenethiolate's Electronic Structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the electronic structure of sodium benzenethiolate (B8638828). Given the importance of thiolates in various chemical and biological systems, understanding their electronic properties through computational modeling is crucial for predicting reactivity, stability, and potential applications in drug development and materials science. This document outlines the key computational protocols, presents expected quantitative data in a structured format, and visualizes the workflow of such theoretical investigations.

Introduction to the Electronic Structure of Sodium Benzenethiolate

This compound (C₆H₅SNa) is an organosulfur compound that serves as a potent nucleophile and a precursor in organic synthesis. Its electronic structure is characterized by the interaction between the sodium cation (Na⁺) and the benzenethiolate anion (C₆H₅S⁻). The distribution of electron density, the nature of the frontier molecular orbitals, and the charge distribution are key determinants of its chemical behavior. Theoretical calculations, primarily based on quantum mechanics, provide invaluable insights into these properties at the atomic level.

Computational Methodologies

The accurate theoretical description of this compound's electronic structure relies on sophisticated computational methods. Density Functional Theory (DFT) is a widely used approach due to its balance of computational cost and accuracy for organometallic and aromatic systems.

Experimental Protocols:

The following outlines a typical computational protocol for investigating the electronic structure of this compound:

-

Model Construction: The initial 3D structure of this compound is constructed using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is a critical step to ensure that all subsequent calculations are performed on a stable structure.

-

Method: Density Functional Theory (DFT) is commonly employed.

-

Functional: A hybrid functional, such as B3LYP, is a popular choice for its robust performance with organic and main-group elements.

-

Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is typically used to provide a good balance between accuracy and computational expense. The inclusion of diffuse functions (+) is important for accurately describing the anionic nature of the thiolate, and polarization functions (d,p) are necessary for describing the bonding environment.

-

-

Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

To obtain thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.

-

-

Electronic Property Calculations: Once a stable geometry is confirmed, a series of calculations are performed to determine the electronic properties. These include:

-

Molecular Orbital (MO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and visualization of their spatial distribution. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitability.

-

Population Analysis: Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom. This provides insight into the charge distribution and the ionic character of the Na-S bond.

-

Electrostatic Potential (ESP) Mapping: The electrostatic potential is mapped onto the electron density surface to visualize the electron-rich and electron-poor regions of the molecule. This is useful for predicting sites of nucleophilic and electrophilic attack.

-

-

Software: These calculations are typically performed using commercially available or open-source quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the kind of quantitative data that would be obtained from theoretical calculations on this compound. The values presented here are illustrative and would be subject to the specific level of theory and basis set employed in an actual study.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |